N,N'-dicyclopropyl-5-nitroisophthalamide

Lipophilicity Membrane permeability Drug-likeness

N,N'-Dicyclopropyl-5-nitroisophthalamide (CAS 330646-55-4) is a synthetic, non-peptidic small molecule (MW 289.29 g/mol; formula C₁₄H₁₅N₃O₄) belonging to the 5-nitroisophthalamide class. It features a 5-nitroisophthalic acid core symmetrically substituted at the 1- and 3-carboxamide positions with two cyclopropyl rings—a strained cycloalkane motif widely recognized in medicinal chemistry for conferring enhanced metabolic stability, conformational restriction, and improved ligand-binding properties.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 330646-55-4
Cat. No. B2376037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dicyclopropyl-5-nitroisophthalamide
CAS330646-55-4
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3
InChIInChI=1S/C14H15N3O4/c18-13(15-10-1-2-10)8-5-9(7-12(6-8)17(20)21)14(19)16-11-3-4-11/h5-7,10-11H,1-4H2,(H,15,18)(H,16,19)
InChIKeyCDWAYSLDUNOSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Dicyclopropyl-5-nitroisophthalamide (CAS 330646-55-4): A Cyclopropyl-Constrained 5-Nitroisophthalamide Screening Compound for BACE1-Focused Chemical Biology


N,N'-Dicyclopropyl-5-nitroisophthalamide (CAS 330646-55-4) is a synthetic, non-peptidic small molecule (MW 289.29 g/mol; formula C₁₄H₁₅N₃O₄) belonging to the 5-nitroisophthalamide class [1]. It features a 5-nitroisophthalic acid core symmetrically substituted at the 1- and 3-carboxamide positions with two cyclopropyl rings—a strained cycloalkane motif widely recognized in medicinal chemistry for conferring enhanced metabolic stability, conformational restriction, and improved ligand-binding properties [2][3]. The compound is distributed as a screening compound (ChemBridge SC-6946796) via Hit2Lead with a catalog purity specification of ≥95% and full spectral characterization (2 NMR, 1 MS) available [4]. Its 5-nitroisophthalic scaffold places it within a privileged chemotype that has been structurally validated for BACE1 (β-secretase) inhibition through σ–π interaction with the Arg235 side chain of the enzyme active site, as established by Hamada et al. [5].

Why 5-Nitroisophthalamide Analogs Cannot Be Freely Substituted: Physicochemical and Conformational Divergence of N,N'-Dicyclopropyl-5-nitroisophthalamide


Within the 5-nitroisophthalamide chemotype, the identity of the N-substituents fundamentally governs lipophilicity, polar surface area, aqueous solubility, and conformational behavior—parameters that directly determine suitability for enzymatic inhibition, cell-based assay compatibility, and membrane permeability [1][2]. The parent 5-nitroisophthalamide (CAS 38177-07-0; LogP −0.226) is highly polar and water-compatible [3], while the N,N'-bis(2,3-dihydroxypropyl) analog (CAS 76820-34-3; LogP −0.93 to −1.36; PSA 184.9 Ų) is water-soluble and used as an X-ray contrast agent intermediate . In contrast, N,N'-dicyclopropyl-5-nitroisophthalamide (LogP 0.75–2.68; tPSA 101.3–104.0 Ų) occupies a distinct physicochemical space with significantly higher lipophilicity and lower polar surface area, conferring greater passive membrane permeability potential [4]. Furthermore, the cyclopropyl rings introduce conformational rigidity absent in linear alkyl or hydroxyalkyl analogs—a property explicitly exploited in BACE1 inhibitor design to pre-organize the bioactive conformation and improve ligand efficiency [5]. These quantitative differences mean that the cyclopropyl derivative cannot be treated as interchangeable with other 5-nitroisophthalamide congeners for screening or structure–activity relationship (SAR) purposes.

Quantitative Differentiation Evidence for N,N'-Dicyclopropyl-5-nitroisophthalamide vs. Closest 5-Nitroisophthalamide Analogs


Lipophilicity (LogP) Differentiation: Cyclopropyl Derivative vs. Dihydroxypropyl Analog

N,N'-Dicyclopropyl-5-nitroisophthalamide exhibits a LogP value of 0.75 (Hit2Lead calculated) to 2.68 (Ambinter calculated), substantially higher than that of the N,N'-bis(2,3-dihydroxypropyl) analog (CAS 76820-34-3; LogP −0.93 to −1.36) [1]. The LogP difference of 1.68–4.04 log units corresponds to a predicted ~50- to >10,000-fold increase in octanol–water partition coefficient, directly impacting passive membrane permeability potential. Higher lipophilicity is generally associated with improved blood–brain barrier penetration and cellular uptake, attributes critical for intracellular target engagement in BACE1 and related CNS-targeted screening campaigns [2][3].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (tPSA) Comparison: Cyclopropyl vs. Dihydroxypropyl and Unsubstituted Analogs

The topological polar surface area (tPSA) of N,N'-dicyclopropyl-5-nitroisophthalamide is 101.3 Ų (Hit2Lead) to 104.0 Ų (Ambinter), approximately 80 Ų lower than that of the N,N'-bis(2,3-dihydroxypropyl) analog (PSA 184.9 Ų; Molbase) [1]. A tPSA below 140 Ų is a widely accepted threshold for predicting good oral bioavailability and blood–brain barrier penetration [2]. The target compound falls well within this range, whereas the dihydroxypropyl analog exceeds it, predicting significantly poorer passive membrane permeability. The unsubstituted 5-nitroisophthalamide parent has a lower computed PSA (approximately 106 Ų for the diamide core) but lacks the lipophilic N-substituents needed for optimal partitioning.

Polar surface area Membrane permeability Oral bioavailability prediction

Conformational Restriction: Cyclopropyl Ring as a Ligand Efficiency Element in BACE1 Inhibitor Design

The cyclopropyl rings in N,N'-dicyclopropyl-5-nitroisophthalamide serve as conformational constraints that reduce the entropic penalty upon target binding, a design principle explicitly validated in BACE1 inhibitor SAR studies. Winneroski et al. (2020) demonstrated that trans-cyclopropyl moieties used as conformational constraints in BACE1 inhibitors significantly improved ligand efficiency and maintained potent enzymatic activity [1]. The 5-nitroisophthalic scaffold itself engages BACE1 Arg235 via a critical σ–π interaction essential for inhibition, and the N-cyclopropyl substituents further pre-organize the amide geometry to favor this interaction [2]. In contrast, linear alkyl-substituted analogs such as N,N'-dipropyl-5-nitroisophthalamide (e.g., CHEMBL448678; BACE1 cellular IC₅₀ = 1,000 nM) lack this conformational pre-organization, potentially contributing to higher entropic barriers and lower potency [3][4].

Conformational restriction BACE1 inhibition Ligand efficiency Cyclopropyl SAR

Aqueous Solubility Differentiation: Cyclopropyl Derivative vs. Highly Hydrophilic Analogs

N,N'-Dicyclopropyl-5-nitroisophthalamide exhibits a calculated LogSW (log of aqueous solubility) of −2.34 (Hit2Lead), indicating moderate-to-low aqueous solubility consistent with its higher LogP . This contrasts sharply with the N,N'-bis(2,3-dihydroxypropyl) analog (CAS 76820-34-3), which is highly water-soluble with a LogP of −0.93 to −1.36 and is used as an intermediate for water-soluble X-ray contrast agents . The parent 5-nitroisophthalamide is also relatively polar (LogP −0.226) [1]. The cyclopropyl derivative's reduced aqueous solubility necessitates DMSO stock solution preparation for biochemical assays, but this trade-off is balanced by its superior predicted membrane permeability—making it specifically suited for cell-based, rather than purely biochemical, screening formats [2].

Aqueous solubility LogSW Assay compatibility DMSO solubility

Spectral Characterization and Quality Assurance: Verifiable Identity and Purity for Reproducible Screening

N,N'-Dicyclopropyl-5-nitroisophthalamide is supplied with documented spectral characterization including 2 NMR spectra and 1 MS (GC) spectrum, publicly available via SpectraBase [1]. The catalog purity specification is ≥95% (HPLC) as reported by multiple vendors including AKSci and CheMenu . This level of characterization exceeds that available for many boutique-synthesized 5-nitroisophthalamide analogs, which may lack publicly accessible spectroscopic reference data. For procurement purposes, the availability of orthogonal identity confirmation (NMR + MS) reduces the risk of acquiring mis-identified or degraded material, which is critical for reproducible high-throughput screening results [2].

Quality control Spectral characterization Compound identity verification Reproducibility

Optimal Application Scenarios for N,N'-Dicyclopropyl-5-nitroisophthalamide Based on Evidence-Validated Differentiation


Cell-Based BACE1 Inhibitor Screening Requiring Passive Membrane Permeability

For phenotypic or target-engagement screens in HEK293 or SH-SY5Y neuronal cell models expressing BACE1 and APP substrates, N,N'-dicyclopropyl-5-nitroisophthalamide is the preferred 5-nitroisophthalamide scaffold. Its LogP (0.75–2.68) and tPSA (101–104 Ų) predict adequate passive membrane permeability, whereas the N,N'-bis(2,3-dihydroxypropyl) analog (LogP −0.93 to −1.36; PSA 184.9 Ų) is expected to be poorly cell-permeable . The 5-nitroisophthalic core is structurally validated for BACE1 Arg235 engagement, and the cyclopropyl groups may confer improved metabolic stability—a known advantage of cyclopropyl-containing drug candidates [1][2].

Structure–Activity Relationship (SAR) Studies Exploring N-Substituent Effects on Ligand Efficiency

In systematic SAR campaigns comparing N-substituent effects on BACE1 inhibition or other 5-nitroisophthalamide-relevant targets, N,N'-dicyclopropyl-5-nitroisophthalamide serves as the optimal 'constrained' comparator. Its 4 rotatable bonds (vs. 8+ for dipropyl analogs) and cyclopropyl-induced conformational pre-organization allow direct assessment of the entropic benefit of conformational restriction on binding affinity, as demonstrated in published BACE1 inhibitor optimization programs [3][4]. The compound is available through the ChemBridge screening library (SC-6946796), facilitating procurement within large-scale diversity or focused library purchases .

Computational Docking and Pharmacophore Modeling with a Conformationally Constrained Ligand

For in silico screening, molecular docking, or pharmacophore model generation targeting the BACE1 active site—specifically the Arg235 interaction pocket—N,N'-dicyclopropyl-5-nitroisophthalamide provides a rigid, low-entropy ligand conformation that reduces docking pose ambiguity compared to flexible-chain analogs [5]. The publicly available 2D/3D structural data (ChemSpider ID 535639; SpectraBase) and the compound's commercial availability as an achiral solid facilitate experimental validation of computational predictions, closing the in silico-to-in vitro loop efficiently [6].

Fragment-Based or Lead-Like Library Assembly Prioritizing CNS Drug-Like Physicochemical Space

When constructing or augmenting a screening library biased toward CNS drug-like chemical space (tPSA < 140 Ų, LogP 1–4, MW < 400), N,N'-dicyclopropyl-5-nitroisophthalamide meets all key criteria: MW 289.29, tPSA 101–104 Ų, LogP 0.75–2.68, HBD 2, HBA 4 [7][8]. Its cyclopropyl groups additionally provide metabolic stability advantages over linear alkyl-substituted isophthalamides, aligning with medicinal chemistry best practices for lead-like compound selection [9]. The compound's commercial availability via Hit2Lead/ChemBridge enables rapid procurement for library-scale screening without custom synthesis delays .

Quote Request

Request a Quote for N,N'-dicyclopropyl-5-nitroisophthalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.